

Benchmarking Ripk1-IN-22: A Comparative Guide to Next-Generation RIPK1 Inhibitors

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Compound of Interest

Compound Name: *Ripk1-IN-22*

Cat. No.: *B12364594*

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Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death, making it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative conditions, and inflammatory diseases. A new wave of highly potent and selective RIPK1 inhibitors is paving the way for novel treatment strategies. This guide provides an objective comparison of **Ripk1-IN-22** against other next-generation RIPK1 inhibitors, supported by available experimental data.

Overview of Ripk1-IN-22

Ripk1-IN-22, also referred to in scientific literature and databases as "RIPK1 inhibitor 22b," is a potent and selective inhibitor of RIPK1. It is classified as a Type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the RIPK1 kinase domain. This mode of action can confer high selectivity and a distinct pharmacological profile compared to other inhibitor types.

Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the available quantitative data for **Ripk1-IN-22** and a selection of other next-generation RIPK1 inhibitors. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution as experimental conditions may vary.

Table 1: Biochemical Potency of RIPK1 Inhibitors

Inhibitor	Type	Target	Assay	Potency (pKi)	Potency (IC ₅₀)	Source
Ripk1-IN-22 (as RIPK1-IN-13)	Type III	Human RIPK1	ADP-Glo	7.66	-	MedchemExpress
RIPA-56	Type III	Human RIPK1	Kinase Assay	-	13 nM	[1]
GSK2982772 (GSK'772)	Type III	Human RIPK1	Kinase Assay	-	< 10 nM	[2]
ZB-R-55	N/A	Human RIPK1	N/A	-	N/A	[1]
GSK2656157	Type II	Human RIPK1	N/A	-	Comparable to GSK'963	[3]

Note: There is a discrepancy in the classification and reported data for **Ripk1-IN-22**, with some vendors referencing it as RIPK1-IN-13. The data presented here reflects the available information.

Table 2: Cellular Activity of RIPK1 Inhibitors

Inhibitor	Cell Line	Assay	Potency (pIC ₅₀)	Potency (EC ₅₀)	Source
Ripk1-IN-22 (as RIPK1-IN-13)	U937 (Human)	Necroptosis	7.2	-	MedchemExpress
RIPA-56	L929 (Mouse)	TSZ-induced Necroptosis	-	27 nM	[1]
GSK2982772 (GSK'772)	N/A	N/A	-	N/A	
ZB-R-55	N/A	N/A	-	N/A	[1]
UAMC-3861	HT-29 (Human)	Necroptosis	-	6.5 nM	

Table 3: Pharmacokinetic Properties of Selected RIPK1 Inhibitors

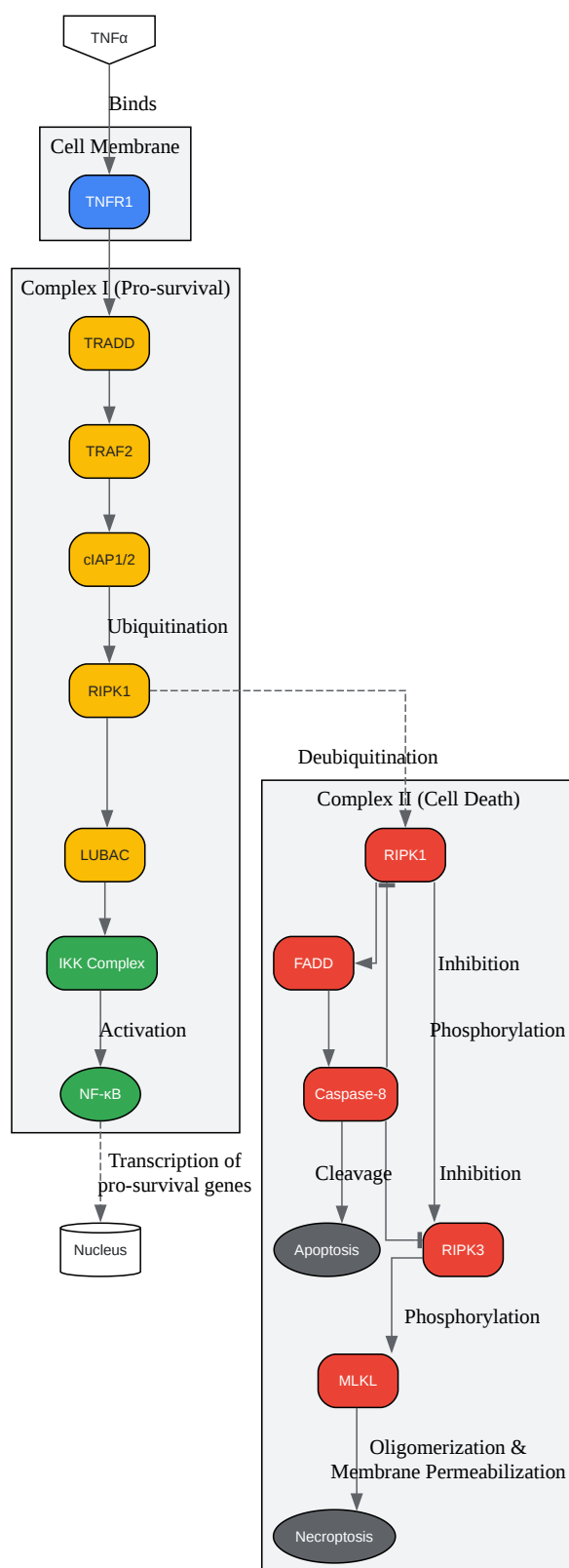
Inhibitor	Species	Administration	Key Findings	Source
GSK2982772	Human	Oral	Approximately linear PK, >90% target engagement	[4]
ZB-R-55	Mouse	Oral (3.0 mg/kg)	Good oral exposure (AUC = 15.018 µg/h/ml, Cmax = 3,423 ng/ml)	[1]

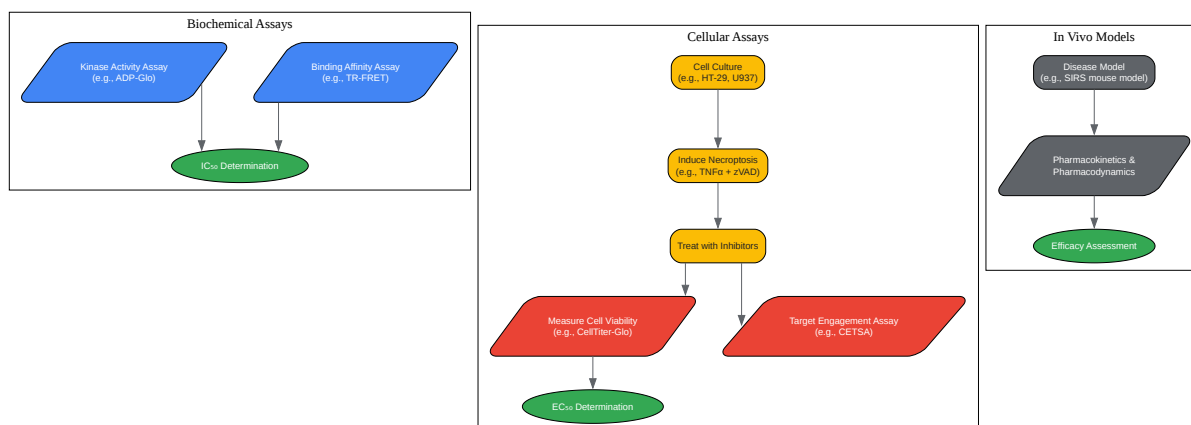
Pharmacokinetic data for **Ripk1-IN-22** is not readily available in the public domain.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the RIPK1 signaling pathway and a typical workflow for evaluating

RIPK1 inhibitors.





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- To cite this document: BenchChem. [Benchmarking Ripk1-IN-22: A Comparative Guide to Next-Generation RIPK1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364594#benchmarking-ripk1-in-22-against-next-generation-ripk1-inhibitors]

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